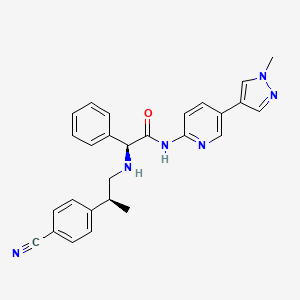

(S,S)-CPI-1612

描述

属性

分子式 |

C27H26N6O |

|---|---|

分子量 |

450.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide |

InChI |

InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m1/s1 |

InChI 键 |

SEDFZSHSBUXKAC-BCHFMIIMSA-N |

手性 SMILES |

C[C@H](CN[C@@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N |

规范 SMILES |

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (S,S)-CPI-1612: A Potent and Selective EP300/CBP Histone Acetyltransferase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators implicated in a variety of diseases, most notably cancer. The dysregulation of EP300/CBP activity can lead to aberrant gene expression programs that drive tumor growth and survival. CPI-1612 was developed through a lead optimization program to improve upon earlier classes of EP300/CBP inhibitors, exhibiting enhanced potency, solubility, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of EP300/CBP in Disease

The enzymes EP300 (also known as p300) and CBP are master regulators of gene expression. They function as histone acetyltransferases, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification, known as histone acetylation, generally leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.

Beyond histones, EP300 and CBP can also acetylate a wide array of non-histone proteins, further modulating their function and impacting diverse cellular processes.[1] Given their central role in gene regulation, it is not surprising that the dysregulation of EP300/CBP activity is associated with numerous human pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] In many cancers, the aberrant activity of these enzymes contributes to the maintenance of an oncogenic transcriptional program. Therefore, the development of small molecule inhibitors targeting the HAT activity of EP300/CBP represents a promising therapeutic strategy.

Discovery of this compound: A Lead Optimization Program

The discovery of this compound was the result of a focused lead optimization effort starting from an initial lead compound. The goal was to develop an inhibitor with improved potency, selectivity, and oral bioavailability suitable for clinical investigation. The medicinal chemistry campaign led to the identification of CPI-1612, which features a distinct aminopyridine scaffold.[2][4] This structural modification resulted in significant improvements in potency, solubility, and pharmacokinetic parameters compared to the initial lead compounds.[2][3][4]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While the full detailed synthesis can be found in the supplementary information of the primary publication, a general overview is provided here. The synthesis of the precursor, compound 3, involves a multi-step reaction sequence.[5] The development from this lead compound to CPI-1612 involved the strategic replacement of the indole (B1671886) scaffold with an aminopyridine core to enhance the molecule's properties.[2][4]

For detailed, step-by-step synthetic protocols, please refer to the supporting information of the primary publication: Wilson, J. E., et al. (2020). Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. ACS Medicinal Chemistry Letters, 11(6), 1324–1329. [6]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the HAT activity of both EP300 and CBP. It demonstrates low nanomolar to sub-nanomolar inhibitory concentrations in biochemical assays.[7][8] The compound acts as an acetyl-CoA competitive inhibitor, binding to the active site of the enzyme and preventing the transfer of the acetyl group to its substrate.[9]

The inhibition of EP300/CBP HAT activity by CPI-1612 leads to a downstream reduction in histone acetylation, particularly at key sites like H3K27.[4][7] This modulation of the epigenetic landscape results in the suppression of specific gene expression programs that are critical for the proliferation and survival of certain cancer cells.

Signaling Pathway

The following diagram illustrates the mechanism of action of CPI-1612 in the context of EP300/CBP signaling.

Caption: Mechanism of EP300/CBP inhibition by CPI-1612.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of CPI-1612

| Assay | Target | IC50 (nM) |

| Biochemical HAT Assay | EP300 | 8.0[7] |

| Biochemical HAT Assay | Full-length EP300 | <0.5[8] |

| Biochemical HAT Assay | Full-length CBP | 2.9[8] |

| Cellular H3K18Ac MSD Assay | - | 14[8] |

| JEKO-1 Cell Proliferation | - | <7.9[8] |

Table 2: Pharmacokinetic Properties of CPI-1612 in Preclinical Species

| Species | Dose (mg/kg) | Route | T1/2 (h) | F (%) |

| Mouse | 1 (IV), 5 (PO) | IV, PO | 0.98 | 79[4] |

| Rat | 1 (IV), 5 (PO) | IV, PO | 1.2 | 9[4] |

| Dog | 0.5 (IV), 1 (PO) | IV, PO | 5.5 | 71[4] |

Table 3: In Vivo Efficacy of CPI-1612

| Xenograft Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| JEKO-1 Mantle Cell Lymphoma | 0.5 | PO, BID | 67[8] |

| MCF7 Breast Cancer | Not Specified | PO, BID | Dose-dependent[9] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against EP300/CBP.

Objective: To determine the IC50 value of a test compound for the inhibition of EP300 or CBP HAT activity.

Materials:

-

Recombinant human EP300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-Coenzyme A

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Test compound (e.g., CPI-1612) dissolved in DMSO

-

P-81 phosphocellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone peptide substrate.

-

Inhibitor Incubation: Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at 30°C.

-

Initiation of Reaction: Add [³H]-Acetyl-CoA to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stopping the Reaction: Spot a portion of the reaction mixture onto P-81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-Acetyl-CoA.

-

Quantification: Place the dried filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: HAT Inhibition Assay

Caption: Workflow for the in vitro HAT inhibition assay.

Cellular Histone Acetylation Assay

This assay measures the effect of a compound on histone acetylation levels within cells.

Objective: To determine the EC50 value of a test compound for the reduction of a specific histone acetylation mark (e.g., H3K27ac) in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., JEKO-1)

-

Cell culture medium and supplements

-

Test compound (e.g., CPI-1612)

-

Lysis buffer

-

Antibodies specific for the histone mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3)

-

Secondary antibodies conjugated to a detectable label (e.g., HRP)

-

Western blot or ELISA reagents

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them to extract cellular proteins, including histones.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection (Western Blot): a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with the primary antibody against the specific histone acetylation mark and the loading control antibody. c. Incubate with the appropriate secondary antibody. d. Detect the signal using a suitable substrate and imaging system.

-

Detection (ELISA): a. Coat a 96-well plate with a capture antibody for total histone H3. b. Add the cell lysates to the wells. c. Add a detection antibody for the specific histone acetylation mark. d. Add a labeled secondary antibody and a substrate for signal development. e. Read the absorbance or fluorescence.

-

Data Analysis: Quantify the signal for the acetylated histone mark and normalize it to the loading control. Calculate the percent reduction in acetylation and determine the EC50 value.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a test compound in a cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., JEKO-1 or MCF7)

-

Matrigel (optional)

-

Test compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the test compound or vehicle according to the desired dosing schedule (e.g., once or twice daily by oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the percent tumor growth inhibition.

Conclusion

This compound is a potent and selective inhibitor of the EP300/CBP histone acetyltransferases with excellent oral bioavailability. Its discovery represents a significant advancement in the development of epigenetic modulators for the treatment of cancer and other diseases. The data presented in this technical guide highlight the promising preclinical profile of CPI-1612 and provide a foundation for its further investigation in clinical settings. The detailed experimental protocols offer a resource for researchers working to characterize this and other novel EP300/CBP inhibitors.

References

- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EpiQuik Global Histone H3 Acetylation Assay Kit | EpigenTek [epigentek.com]

- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. foghorntx.com [foghorntx.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 8. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 9. researchgate.net [researchgate.net]

Downstream Effects of EP300/CBP Inhibition by (S,S)-CPI-1612: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP) are critical transcriptional co-regulators implicated in a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. Their dysregulation is a hallmark of various pathologies, most notably cancer, making them attractive targets for therapeutic intervention. (S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of EP300 and CBP. This technical guide provides an in-depth overview of the downstream consequences of EP300/CBP inhibition by this compound, focusing on its mechanism of action, impact on key signaling pathways, and preclinical anti-cancer activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of EP300/CBP inhibition.

Introduction to EP300/CBP and this compound

EP300 (also known as p300) and CBP are large, multi-domain nuclear proteins that act as transcriptional co-activators.[1] A key enzymatic function of these proteins is their intrinsic histone acetyltransferase (HAT) activity, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[2] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[1] EP300/CBP primarily acetylate histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18), modifications that are strongly associated with active enhancers and promoters.[3][4] Beyond histones, EP300/CBP can also acetylate a multitude of non-histone proteins, thereby modulating their activity and stability.[2]

Given their central role in gene regulation, it is not surprising that aberrant EP300/CBP activity is implicated in numerous diseases, including cancer. Overexpression or activating mutations of EP300/CBP can lead to oncogenesis. Consequently, the development of small molecule inhibitors targeting their HAT activity has become an area of intense research.

This compound is a novel aminopyridine-based inhibitor of the HAT activity of EP300 and CBP.[5] It is characterized by high potency, selectivity, and oral bioavailability, making it a valuable tool for preclinical research and a promising candidate for clinical development.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound [6][7]

| Target/Assay | IC50/EC50 | Cell Line/System |

| EP300 HAT (biochemical) | 8.1 nM | Recombinant full-length protein |

| CBP HAT (biochemical) | 2.9 nM | Recombinant full-length protein |

| H3K18Ac Inhibition (cellular) | 14 nM | JEKO-1 cells |

| JEKO-1 Cell Proliferation | <7.9 nM | JEKO-1 cells |

| HCT-116 Cell Proliferation | 14 nM | HCT-116 cells |

Table 2: In Vivo Efficacy of this compound [6][7]

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg, PO, BID | 67% |

| MCF-7 Breast Cancer Xenograft | 0.25 mg/kg, PO, BID | Dose-dependent inhibition |

Table 3: Pharmacokinetic Parameters of this compound [7]

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Bioavailability (%) | Brain/Plasma Ratio |

| Mouse | IV | 1 | 0.98 | - | - | - | - |

| Mouse | PO | 5 | - | - | - | 79 | 0.35 |

| Dog | IV | 0.5 | 5.5 | - | - | - | - |

| Dog | PO | 1.0 | - | - | - | 71 | - |

| Rat | IV | 1.0 | 1.2 | - | - | - | - |

| Rat | PO | 5.0 | - | - | - | 9 | - |

Downstream Signaling Pathways

Inhibition of EP300/CBP HAT activity by this compound leads to a cascade of downstream effects, primarily through the modulation of gene expression. The reduction in H3K27ac and H3K18ac at enhancer and promoter regions of key oncogenes results in their transcriptional repression.

Figure 1. Mechanism of action of this compound.

The IRF4/MYC Axis in Multiple Myeloma

In multiple myeloma, the transcription factor Interferon Regulatory Factor 4 (IRF4) and its downstream target, the proto-oncogene MYC, are critical for tumor cell survival. EP300/CBP are recruited to the enhancers of both IRF4 and MYC, and their HAT activity is essential for maintaining high levels of transcription. Inhibition of EP300/CBP by compounds like this compound leads to a reduction in H3K27ac at these enhancers, resulting in the downregulation of IRF4 and MYC expression and subsequent apoptosis of myeloma cells.

NF-κB Signaling

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. EP300/CBP can acetylate components of the NF-κB pathway, including the p65/RelA subunit, which enhances its transcriptional activity.[2] Inhibition of EP300/CBP can therefore attenuate NF-κB-dependent gene expression, which may contribute to the anti-inflammatory and pro-apoptotic effects of this compound.[3][8]

p53 Signaling

The tumor suppressor p53 is a key regulator of the cellular response to DNA damage, inducing cell cycle arrest or apoptosis. EP300/CBP can acetylate p53, which enhances its stability and transcriptional activity.[1] The net effect of EP300/CBP inhibition on p53 signaling can be complex and context-dependent. While it may reduce p53 acetylation and its direct transcriptional activity, the induction of cellular stress by HAT inhibition can also lead to p53 activation through other mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Biochemical Histone Acetyltransferase (HAT) Assay

This protocol is for determining the in vitro potency of this compound against recombinant EP300 or CBP.

Figure 2. Biochemical HAT assay workflow.

Materials:

-

Recombinant human EP300 or CBP (full-length)

-

Histone H3 (1-21) peptide substrate

-

[3H]-Acetyl-CoA

-

This compound (serial dilutions)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

96-well filter plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 10 µM), and recombinant EP300 or CBP (e.g., 5 nM).

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding [3H]-Acetyl-CoA (e.g., 1 µM).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% acetic acid.

-

Transfer the reaction mixture to a filter plate and wash extensively with 10% acetic acid to remove unincorporated [3H]-Acetyl-CoA.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is for measuring the effect of this compound on H3K27 and H3K18 acetylation in cultured cells.

Materials:

-

Cancer cell line (e.g., JEKO-1, MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27ac, anti-H3K18ac, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to total histone H3.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

References

- 1. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S,S)-CPI-1612 in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental methodologies for its characterization.

Introduction to this compound and its Target

This compound is a novel aminopyridine-based inhibitor that targets the catalytic HAT domain of p300 and CBP.[1] These enzymes are recruited to chromatin by transcription factors where they "write" epigenetic marks by transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, most notably H3K18 and H3K27. This acetylation neutralizes the positive charge of the lysine residues, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histones, p300/CBP can also acetylate a wide array of non-histone proteins, thereby modulating their activity, stability, and localization. Given their central role in gene regulation, the inhibition of p300/CBP presents a promising therapeutic strategy for diseases driven by aberrant transcriptional programs.

Mechanism of Action: Inhibition of Histone Acetylation

This compound functions as a competitive inhibitor of the p300/CBP HAT domain, preventing the binding of acetyl-CoA and subsequent acetylation of histone and non-histone substrates.[3] The primary consequence of this compound activity is a dose-dependent reduction in key histone acetylation marks, particularly H3K27ac.[1][4] This reduction in histone acetylation leads to a more condensed chromatin state at gene regulatory regions, such as enhancers and promoters, thereby repressing the expression of p300/CBP-dependent genes.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data

This compound exhibits high potency against both p300 and CBP in biochemical and cellular assays. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Biochemical Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| EP300 (HAT domain) | Scintillation Proximity Assay | 8.1 | [5] |

| EP300 (full length) | - | <0.5 | [6] |

| CBP (full length) | - | 2.9 | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 / GI50 (nM) | Phenotype | Reference |

| JEKO-1 (Mantle Cell Lymphoma) | Cell Proliferation | <7.9 | Growth Inhibition | [6] |

| PC-3 (Prostate Cancer) | H3K18Ac MSD | 14 | Histone Acetylation | [6] |

| Multiple Myeloma Cell Lines | Cell Viability | Varies (low µM) | Apoptosis, Cell Cycle Arrest | [7] |

| ER+ Breast Cancer Cell Lines | Cell Viability | <100 | Growth Inhibition | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

In Vivo Xenograft Model (JEKO-1)

This protocol describes the evaluation of this compound efficacy in a mantle cell lymphoma xenograft model.[1][8]

Materials:

-

JEKO-1 cells (ATCC® CRL-3006™)

-

Athymic nude mice (female, 8 weeks old)

-

Matrigel

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[6]

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture JEKO-1 cells under standard conditions. Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10^8 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^7 cells) into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.

-

Treatment: Administer this compound orally at the desired dose (e.g., 0.5 mg/kg, twice daily). Administer an equal volume of vehicle to the control group.

-

Monitoring: Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 4 weeks).

-

Endpoint Analysis: At the end of the study, collect tumors and blood samples for pharmacodynamic analysis of histone acetylation marks.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general framework for performing ChIP-seq to identify the genomic regions where histone acetylation is altered by this compound.

Materials:

-

Cells of interest (e.g., MM1.S multiple myeloma cells)

-

This compound and DMSO

-

Formaldehyde for crosslinking

-

ChIP-grade anti-H3K27ac antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Buffers for cell lysis, washing, and elution

-

DNA purification kit

-

Reagents for sequencing library preparation

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 6 hours).

-

Crosslinking and Lysis: Crosslink cells with formaldehyde, followed by quenching with glycine. Lyse cells and isolate nuclei.

-

Chromatin Shearing: Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average size of 200-500 bp.

-

Immunoprecipitation: Incubate sheared chromatin with an anti-H3K27ac antibody or IgG control overnight. Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of high salt. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to the reference genome, call peaks, and perform differential binding analysis between this compound- and DMSO-treated samples to identify regions with altered H3K27 acetylation.

RNA Sequencing (RNA-seq)

This protocol outlines the steps to analyze changes in gene expression following treatment with this compound.

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Lyse the cells and extract total RNA using a suitable kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA.

-

Library Preparation: Prepare RNA-seq libraries from the total RNA, typically including poly(A) selection or ribosomal RNA depletion.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are up- or downregulated upon this compound treatment.

Conclusion and Future Directions

This compound is a powerful chemical probe for studying the role of p300/CBP in gene regulation and a promising therapeutic candidate for the treatment of cancers and other diseases characterized by transcriptional dysregulation. Its ability to potently and selectively inhibit the HAT activity of p300/CBP leads to a reduction in histone acetylation at key regulatory regions, resulting in the repression of oncogenic gene expression programs. The experimental protocols outlined in this guide provide a framework for further investigation into the biological effects of this compound and the broader consequences of p300/CBP inhibition. Future research will likely focus on elucidating the full spectrum of non-histone targets of p300/CBP, understanding the mechanisms of resistance to p300/CBP inhibitors, and exploring combination therapies to enhance their anti-cancer efficacy.

References

- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 8. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of (S,S)-CPI-1612: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) domains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins, and their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data on its biochemical and cellular activities, and detailed experimental protocols for its evaluation. While direct in-depth studies on the anti-inflammatory effects of CPI-1612 are emerging, data from the structurally and mechanistically similar p300/CBP HAT inhibitor A-485 provides strong evidence for the anti-inflammatory potential of this class of compounds.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable aminopyridine-based inhibitor that targets the catalytic HAT activity of p300 and CBP.[1][2] These enzymes are crucial regulators of gene transcription and are involved in a wide array of cellular processes.[2] The HAT domain of p300/CBP catalyzes the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails and other proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression.

In the context of inflammation, p300/CBP act as co-activators for key pro-inflammatory transcription factors, most notably NF-κB.[4] By acetylating components of the NF-κB pathway, p300/CBP enhances the transcription of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound, by inhibiting the HAT activity of p300/CBP, is proposed to suppress the transcription of these pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Quantitative Data

Biochemical Activity of this compound

This compound is a highly potent inhibitor of the HAT activity of both p300 and CBP. The following table summarizes its in vitro inhibitory concentrations.

| Target Enzyme | IC₅₀ (nM) | Assay Type |

| p300 (HAT domain) | 8.0 | Biochemical Assay |

| Full-length p300 | <0.5 | Biochemical Assay |

| Full-length CBP | 2.9 | Biochemical Assay |

Data sourced from publicly available information.[5][6]

Cellular Activity of this compound

In cellular assays, this compound effectively inhibits histone acetylation, a direct downstream consequence of p300/CBP HAT activity.

| Cellular Endpoint | IC₅₀ (nM) | Cell Line |

| H3K18 Acetylation | 14 | JEKO-1 |

| Cell Proliferation | <7.9 | JEKO-1 |

Data sourced from publicly available information.[6]

Anti-Inflammatory Activity of p300/CBP HAT Inhibition (A-485 as a Surrogate)

Direct quantitative data on the inhibition of specific inflammatory cytokines by this compound is not extensively available in the public domain. However, the well-characterized p300/CBP HAT inhibitor, A-485, which shares the same mechanism of action, has demonstrated significant anti-inflammatory effects. The following table summarizes the effects of A-485 on pro-inflammatory cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages.[7]

| Cytokine | Effect | Cell Type | Stimulant |

| TNF-α | Inhibition of mRNA and protein expression | RAW264.7 and Bone Marrow-Derived Macrophages | LPS |

| IL-1β | Inhibition of mRNA and protein expression | RAW264.7 and Bone Marrow-Derived Macrophages | LPS |

| IL-6 | Inhibition of mRNA and protein expression | RAW264.7 and Bone Marrow-Derived Macrophages | LPS |

These findings strongly suggest that selective inhibition of p300/CBP HAT activity is a viable strategy for suppressing the production of key pro-inflammatory mediators.[7]

Signaling Pathways

The primary anti-inflammatory mechanism of this compound is believed to be through the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. p300/CBP are essential co-activators for NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Cytokine Release Assay in Macrophages

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) to assess the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 cells or BMDMs

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells or BMDMs in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL to 1 µg/mL. Include an unstimulated control group.

-

Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine by this compound.

In Vivo Murine Model of Acute Inflammation

This protocol describes an acute inflammatory model in mice induced by LPS to evaluate the in vivo anti-inflammatory efficacy of this compound.[8]

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies

-

ELISA kits for murine TNF-α and IL-6

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage). Dosing will depend on the pharmacokinetic properties of the compound.

-

LPS Challenge: After a predetermined time following compound administration (e.g., 1 hour), induce acute inflammation by intraperitoneal (i.p.) injection of a sublethal dose of LPS (e.g., 1-5 mg/kg).[9]

-

Blood Collection: At a time point corresponding to the peak of cytokine production (e.g., 1.5-2 hours post-LPS for TNF-α), collect blood samples from the mice.

-

Plasma Separation: Process the blood samples to obtain plasma.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the plasma using ELISA kits.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the anti-inflammatory properties of a novel compound like this compound.

Conclusion

This compound is a potent and selective inhibitor of the HAT activity of p300 and CBP. While much of the existing research has focused on its anti-cancer applications, the critical role of p300/CBP in mediating inflammatory gene expression through the NF-κB pathway strongly supports its investigation as an anti-inflammatory agent. Data from the mechanistically similar inhibitor A-485 demonstrates that targeting p300/CBP HAT activity can effectively suppress the production of key pro-inflammatory cytokines. The experimental protocols and workflows detailed in this guide provide a robust framework for the further characterization of the anti-inflammatory properties of this compound and other novel p300/CBP HAT inhibitors. Future studies should focus on generating direct quantitative data for this compound in various in vitro and in vivo models of inflammation to fully elucidate its therapeutic potential in inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S,S)-CPI-1612 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

(S,S)-CPI-1612 (commonly referred to as CPI-1612) is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domain of the paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) .[1][2] While extensively studied in oncology, the critical role of CBP/p300 in regulating gene expression and protein acetylation makes it a compelling target for intervention in neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the core data, potential experimental applications, and underlying signaling pathways relevant to the study of this compound in models of neurodegeneration.

Core Compound Data

This compound is a high-affinity inhibitor of the HAT activity of both EP300 and CBP.[3] Its favorable pharmacokinetic properties, including brain penetrance, make it a suitable tool for in vivo studies targeting the central nervous system.[1][3][4]

Table 1: Biochemical and Cellular Potency of this compound

| Target/Assay | IC50 Value | Notes |

| EP300 HAT (full length) | <0.5 nM | Biochemical assay.[3] |

| CBP HAT (full length) | 2.9 nM | Biochemical assay.[3] |

| EP300 HAT | 8.1 nM | Biochemical assay.[4] |

| H3K18Ac MSD | 14 nM | Meso Scale Discovery assay for histone acetylation.[3] |

| JEKO-1 Cell Proliferation | <7.9 nM | A measure of cellular activity in a cancer cell line.[3] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dosing | Brain-to-Plasma Ratio | Key Findings |

| Mouse (CD-1) | Single oral dose | 0.35 | Highly brain-penetrant.[1][3][4] |

| Mouse (C57B6) | 0.5 mg/kg, PO, BID | Not Reported | Resulted in 67% tumor growth inhibition in a xenograft model.[3][4] |

Rationale for Use in Neurodegenerative Disease

The primary rationale for investigating this compound in neurodegenerative disease, particularly tauopathies like Alzheimer's disease, stems from the role of p300/CBP in protein quality control pathways.[5][6] Hyperactivity of p300/CBP has been linked to impaired autophagic flux, a critical process for clearing aggregated and misfolded proteins such as tau.[5][6] This impairment leads to increased tau accumulation and secretion, contributing to the propagation of tau pathology between neurons.[5][6] By inhibiting the HAT activity of p300/CBP, this compound is hypothesized to restore autophagic flux, thereby enhancing the clearance of pathogenic tau and reducing its spread.[5][6]

Signaling Pathway: p300/CBP in Tau Homeostasis

The following diagram illustrates the proposed mechanism by which p300/CBP inhibition can mitigate tau pathology. In a pathological state, hyperactive p300/CBP disrupts the autophagy-lysosomal pathway, leading to an accumulation and subsequent secretion of tau. This compound, by inhibiting p300/CBP, is expected to restore this pathway, promoting tau clearance.

Caption: Proposed mechanism of this compound in tauopathy models.

Experimental Protocols

While specific protocols for this compound in neurodegenerative models are not yet published, the following methodologies are proposed based on its known characteristics and standard practices in the field.

This model allows for the study of this compound in a human genetic context.

-

Cell Culture: Culture human induced pluripotent stem cells (iPSCs) from familial Alzheimer's disease (fAD) patients (e.g., with APP or PSEN1 mutations) and differentiate them into mature cortical neurons.

-

Treatment: Treat mature neurons (day 60+ of differentiation) with a dose-response of this compound (e.g., 1 nM to 1 µM) for 24-72 hours. A vehicle control (DMSO) should be run in parallel.

-

Endpoint Analysis:

-

Western Blot/ELISA: Measure levels of total tau, phosphorylated tau (e.g., at AT8, AT180 epitopes), and acetylated tau in cell lysates. Measure secreted tau levels in the conditioned media.

-

Immunocytochemistry: Stain for markers of autophagy (LC3B), lysosomes (LAMP1), and tau pathology to visualize cellular changes.

-

Cell Viability Assay: Use assays such as CellTiter-Glo® or LDH release to assess neurotoxicity of the compound.

-

Target Engagement: Measure levels of histone acetylation (e.g., H3K18Ac, H3K27Ac) by Western blot to confirm p300/CBP inhibition.

-

Caption: Workflow for in vitro testing in iPSC-derived neurons.

This model allows for the evaluation of this compound's efficacy in a living organism exhibiting progressive tau pathology.

-

Animal Model: Use PS19 transgenic mice, which express the P301S mutation in human tau and develop age-dependent tau pathology and neurodegeneration.

-

Compound Formulation and Dosing:

-

Formulation: Prepare this compound for oral gavage. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO in corn oil.[4]

-

Dosing: Based on oncology studies, a dose of 0.5 mg/kg administered twice daily (BID) via oral gavage is a reasonable starting point.[4] Treatment should commence after the onset of pathology (e.g., at 6 months of age) and continue for a specified duration (e.g., 3 months).

-

-

Behavioral Testing: Perform cognitive and motor tests (e.g., Morris water maze, rotarod) at baseline and at the end of the treatment period to assess functional outcomes.

-

Post-mortem Analysis:

-

Brain Tissue Collection: Perfuse mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other flash-frozen for biochemical analysis.

-

Immunohistochemistry: Stain brain sections for total and phosphorylated tau to quantify pathology.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble tau, as well as markers of histone acetylation to confirm target engagement in the brain.

-

Caption: Workflow for in vivo testing in a tau transgenic mouse model.

Summary and Future Directions

This compound represents a promising research tool for investigating the role of CBP/p300 HAT activity in the pathogenesis of neurodegenerative diseases. Its high potency and ability to cross the blood-brain barrier make it particularly suitable for this purpose. The strong mechanistic link between p300/CBP, autophagy, and tau clearance provides a solid foundation for its use in models of tauopathy. Future research should focus on executing studies as outlined above to generate direct evidence of its efficacy, further elucidating the downstream consequences of CBP/p300 inhibition on neuronal gene expression and function, and exploring its potential in models of other neurodegenerative conditions characterized by protein aggregation.

References

- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of (S,S)-CPI-1612: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-regulators implicated in a variety of diseases, including cancer. By inhibiting the catalytic activity of p300/CBP, CPI-1612 modulates the acetylation of histone and non-histone proteins, leading to the downregulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase (HAT) activity of p300 and CBP.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.

By competitively binding to the HAT domain of p300/CBP, CPI-1612 prevents the acetylation of key histone residues, such as H3K18 and H3K27.[2] This leads to a more condensed chromatin state and the transcriptional repression of p300/CBP target genes, many of which are involved in cell growth, proliferation, and survival.

Quantitative Data

Biochemical Activity

The inhibitory potency of this compound against p300/CBP HAT activity and other related targets was determined using various biochemical assays.

| Target | Assay Format | IC50 (nM) | Reference |

| EP300 HAT | Scintillation Proximity Assay (SPA) | 8.0 | [3] |

| Full-length EP300 | - | <0.5 | [4] |

| Full-length CBP | - | 2.9 | [4] |

Cellular Activity

The on-target cellular activity of CPI-1612 was assessed by measuring the inhibition of histone acetylation and cell proliferation in various cell lines.

| Assay | Cell Line | IC50/EC50 (nM) | Reference |

| H3K18Ac MSD | JEKO-1 | 14 | [4] |

| Cell Proliferation | JEKO-1 | <7.9 | [4] |

Off-Target Activity and Safety

CPI-1612 was profiled against a panel of off-targets to assess its selectivity and potential for adverse effects.

| Target | Assay Format | IC50 (µM) | Reference |

| hERG | Binding Assay | 10.4 | [4] |

| CYP2C8 | Inhibition Assay | 1.9 | [4] |

| CYP2C19 | Inhibition Assay | 2.7 | [4] |

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in multiple species following intravenous (IV) and oral (PO) administration.

| Species | Dose (mg/kg) | Route | CL (L/h/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Reference |

| Mouse (CD-1) | 1.0 (IV), 5.0 (PO) | IV, PO | 2.6 | 1.8 | 1.2 | 9 | [4] |

| Rat | 1.0 (IV), 5.0 (PO) | IV, PO | 2.6 | 1.8 | 1.2 | 9 | [1] |

| Dog | 0.5 (IV), 1.0 (PO) | IV, PO | 0.42 | 3.7 | 5.5 | 71 | [1] |

In Vivo Efficacy

The anti-tumor activity of CPI-1612 was demonstrated in a mantle cell lymphoma xenograft model.

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| JEKO-1 Xenograft (C57B6 mice) | 0.5 mg/kg CPI-1612 | PO, BID, 4 weeks | 67% | [4] |

Experimental Protocols

EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated acetyl group from [³H]acetyl-CoA to a histone peptide substrate by the HAT enzyme.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, PMSF, and bovine serum albumin (BSA).

-

Enzyme and Substrate Addition: Add recombinant p300 or CBP enzyme and a biotinylated histone H3 peptide substrate to the reaction buffer.

-

Compound Incubation: Add serially diluted this compound or vehicle control to the reaction mixture and incubate.

-

Reaction Initiation: Initiate the reaction by adding [³H]acetyl-CoA.

-

Reaction Termination and Detection: Stop the reaction by adding a stop buffer. Add streptavidin-coated SPA beads, which bind to the biotinylated histone peptide.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The proximity of the [³H]acetyl group to the scintillant in the SPA beads generates a light signal that is proportional to the HAT activity. Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Meso Scale Discovery)

This immunoassay quantifies the levels of acetylated histones in cell lysates.

-

Cell Culture and Treatment: Plate JEKO-1 cells and treat with various concentrations of this compound for a specified duration.

-

Cell Lysis: Harvest and lyse the cells to extract nuclear proteins.

-

Immunoassay: Use a Meso Scale Discovery (MSD) multi-well plate pre-coated with an antibody specific for total histone H3. Add the cell lysates to the wells.

-

Detection: Add a detection antibody specific for acetylated H3K18 (H3K18Ac) that is conjugated to an electrochemiluminescent label.

-

Signal Measurement: Read the plate on an MSD instrument. The intensity of the emitted light is proportional to the amount of H3K18Ac.

-

Data Analysis: Normalize the H3K18Ac signal to the total H3 signal and calculate EC50 values.

JEKO-1 Mantle Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of CPI-1612.

-

Cell Culture: Culture JEKO-1 human mantle cell lymphoma cells in appropriate media.

-

Animal Model: Use immunodeficient mice (e.g., C57B6 or NOD/SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of JEKO-1 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally (e.g., 0.5 mg/kg, twice daily) for the specified duration.

-

Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: Collect tumor and blood samples for analysis of histone acetylation levels to confirm target engagement.

Conclusion

This compound is a highly potent and selective inhibitor of p300/CBP HAT activity with a well-characterized preclinical profile. It demonstrates robust on-target activity in both biochemical and cellular assays, leading to significant anti-tumor efficacy in a mantle cell lymphoma xenograft model. Its favorable pharmacokinetic properties, including oral bioavailability in multiple species, support its potential for clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the preclinical pharmacology of this compound and the broader field of epigenetic drug discovery.

References

- 1. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

Methodological & Application

Application Notes for (S,S)-CPI-1612: A Potent and Selective EP300/CBP Histone Acetyltransferase Inhibitor

(S,S)-CPI-1612 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP).[1][2][3] These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[3][4][5][6][7] The HAT activity of EP300/CBP is central to chromatin remodeling, leading to a more open chromatin structure that facilitates gene transcription.[5][7]

Dysregulation of EP300/CBP activity is implicated in various diseases, particularly cancer, where their overexpression or activating mutations can drive oncogenic gene expression programs.[3][4] this compound exerts its anti-cancer effects by inhibiting the HAT activity of EP300/CBP, thereby preventing the acetylation of key histone residues such as H3K18 and H3K27.[1][4] This leads to a decrease in the expression of critical oncogenes, resulting in cell growth inhibition.[8]

These application notes provide detailed protocols for assessing the cellular activity of this compound, including a cell viability assay to determine its anti-proliferative effects and a Western blot protocol to measure its on-target engagement by quantifying changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac).

EP300/CBP Signaling Pathway

The following diagram illustrates the central role of EP300/CBP in transcriptional activation. Various signaling pathways converge on transcription factors, which then recruit EP300/CBP to chromatin. The histone acetyltransferase (HAT) activity of EP300/CBP acetylates histone tails, leading to chromatin relaxation and gene transcription. This compound directly inhibits this HAT activity.

Quantitative Data Summary

The following tables summarize representative data from cell-based assays with this compound.

| Cell Line | This compound IC50 (nM) |

| JEKO-1 (Mantle Cell Lymphoma) | <7.9[1] |

| MCF-7 (Breast Cancer) | ~20 |

| HCT-116 (Colon Cancer) | ~50 |

| Table 1: Anti-proliferative activity of this compound in various cancer cell lines as determined by a 72-hour resazurin (B115843) cell viability assay. |

| Treatment | H3K27ac Levels (% of Control) |

| Vehicle (DMSO) | 100% |

| This compound (10 nM) | 55% |

| This compound (50 nM) | 25% |

| This compound (250 nM) | 8% |

| Table 2: Quantification of H3K27 acetylation levels in JEKO-1 cells treated with this compound for 24 hours, as determined by Western blot analysis. |

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol determines the effect of this compound on cell proliferation and viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9]

Workflow Diagram:

Materials:

-

This compound

-

Cell line of interest (e.g., JEKO-1)

-

Complete cell culture medium

-

96-well, opaque-walled tissue culture plates

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS), sterile

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only for background fluorescence).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Resazurin Addition and Measurement:

-

Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.[10]

-

Add 20 µL of the resazurin solution to each well.[10]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for the specific cell line.[9][10]

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9][10]

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control) from all measurements.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Western Blot for H3K27 Acetylation

This protocol measures the levels of H3K27ac in cells treated with this compound to confirm on-target activity.

Workflow Diagram:

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% polyacrylamide)[11]

-

Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)[12]

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys27) and Rabbit or Mouse anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer or perform histone extraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE:

-

Normalize the protein amounts for each sample. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 15-20 µg) onto a high-percentage SDS-PAGE gel.[11]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

(Optional) Strip the membrane using a mild stripping buffer.

-

Re-probe the membrane with an antibody against Total Histone H3 to ensure equal loading across all lanes.

-

-

Data Analysis:

-

Quantify the band intensities for H3K27ac and Total H3 using densitometry software (e.g., ImageJ).

-

Normalize the H3K27ac signal to the Total H3 signal for each sample.

-

Express the results as a percentage of the vehicle-treated control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labbox.es [labbox.es]

- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]

Application Notes and Protocols: Western Blot Analysis of H3K27ac Following (S,S)-CPI-1612 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification integral to the regulation of gene expression. The acetylation of lysine (B10760008) 27 on histone H3 (H3K27ac) is a well-established marker of active enhancers and promoters, playing a crucial role in transcriptional activation. The levels of H3K27ac are dynamically maintained by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HATs p300 (EP300) and CREB-binding protein (CBP) are key enzymes responsible for H3K27 acetylation. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.

(S,S)-CPI-1612 is a potent and selective inhibitor of the p300/CBP histone acetyltransferases.[1][2][3] By inhibiting p300/CBP, this compound is expected to decrease global levels of H3K27ac, thereby modulating gene expression and impacting cellular processes such as proliferation and differentiation. Western blotting is a fundamental and effective technique to detect and quantify changes in H3K27ac levels following treatment with this compound. This document provides a detailed protocol for the Western blot analysis of H3K27ac after this compound treatment in a relevant cell line.

Signaling Pathway and Mechanism of Action

This compound directly inhibits the catalytic activity of p300 and CBP HATs. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone H3 at lysine 27. Consequently, the equilibrium shifts towards a deacetylated state, leading to a reduction in H3K27ac levels. This decrease in a key active chromatin mark can result in the repression of target gene expression.

Quantitative Data Summary

The following table summarizes the expected dose-dependent reduction of H3K27ac in MCF-7 human breast cancer cells after a 3-hour treatment with this compound, based on densitometric analysis of Western blot data.[1]

| This compound Concentration | H3K27ac Levels (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | 1.00 |

| 8 nM | ~0.90 |

| 40 nM | ~0.65 |

| 200 nM | ~0.30 |

| 1000 nM (1 µM) | ~0.15 |

| 5000 nM (5 µM) | <0.10 |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the impact of this compound on H3K27ac levels.

Cell Culture and Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a suitable model system.[1]

-

Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 8 nM, 40 nM, 200 nM, 1 µM, 5 µM) for 3 hours.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest volume of the inhibitor used.

Histone Extraction (Acid Extraction Method)

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS with protease inhibitors to each well/dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Nuclear Isolation and Acid Extraction:

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT) and incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant (cytoplasmic fraction).

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for at least 1 hour or overnight at 4°C to extract histones.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.

-

-

Protein Precipitation and Quantification:

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the pellet with ice-cold acetone.

-

Air-dry the pellet and resuspend it in sterile water.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Western Blotting

-

Sample Preparation:

-

Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the samples onto a 15% SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front approaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.

-

Verify the transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27ac (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.

-

As a loading control, a separate membrane can be incubated with a primary antibody against total Histone H3.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27ac signal to the total Histone H3 signal for each sample.

-

Experimental Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of (S,S)-CPI-1612 in Mice

These application notes provide detailed protocols for the in vivo dosing and administration of (S,S)-CPI-1612, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, in mouse models. The following sections are designed for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Overview and Mechanism of Action

This compound is an orally bioavailable small molecule inhibitor of the histone acetyltransferases EP300 and CREB binding protein (CBP).[1][2] These enzymes are critical regulators of gene transcription through the acetylation of histone and non-histone proteins.[1] By inhibiting EP300/CBP, CPI-1612 can suppress the acetylation of key histone marks, such as H3K27, leading to the downregulation of oncogenic signaling pathways.[1][2] This mechanism makes it a promising therapeutic agent for various cancers, including those dependent on estrogen receptor (ER) signaling, such as ER+ breast cancer, and certain hematological malignancies like mantle cell lymphoma.[1][3]

Signaling Pathway of CPI-1612

Caption: Mechanism of action of this compound.

In Vivo Dosing and Pharmacokinetics

This compound has demonstrated good oral bioavailability and is highly brain-penetrant in mice.[1][4] The compound's pharmacokinetic profile supports twice-daily (BID) oral administration for sustained target engagement.[1][3]

Pharmacokinetic Parameters in Mice

| Parameter | Value | Species/Strain | Administration | Reference |

| Bioavailability (F%) | 79% | CD-1 Mouse | 5 mg/kg PO | [1][4] |

| Clearance | 3.8 L/h/kg | CD-1 Mouse | 1 mg/kg IV | [1][4] |

| Volume of Distribution (Vss) | 2.0 L/kg | CD-1 Mouse | 1 mg/kg IV | [1][4] |

| Half-life (T1/2) | 0.98 h | CD-1 Mouse | 1 mg/kg IV | [1][4] |

| Brain-to-Plasma Ratio | 0.35 | CD-1 Mouse | Single oral dose | [1][4] |

Efficacy and Dosing in Xenograft Models

| Tumor Model | Dose | Administration | Efficacy | Reference |

| JEKO-1 (Mantle Cell Lymphoma) | 0.5 mg/kg | PO, BID | 67% Tumor Growth Inhibition (TGI) | [1][4] |

| MCF7 (ER+ Breast Cancer) | 0.25 mg/kg | PO, BID | Dose-dependent tumor growth inhibition | [3] |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[4]

-

To prepare a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[4]

-

Mix thoroughly by vortexing until the solution is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.[4]